1-(Pyridin-3-yl)pyrrolidin-3-amine dihydrochloride
Overview
Scientific Research Applications
Antagonists for Melanin-Concentrating Hormone Receptor-1
Derivatives of 1-(Pyridin-3-yl)pyrrolidin-3-amine have been identified as potent MCH-R1 antagonists. These compounds show good oral bioavailability and in vivo efficacy in rats, suggesting their potential in modulating melanin-concentrating hormone receptor-1 related activities (Huang et al., 2005).
Key Intermediate in Antibiotic Synthesis
N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a closely related compound, serves as a key intermediate in the synthesis of premafloxacin, an antibiotic developed for combating pathogens of veterinary importance (Fleck et al., 2003).
Structural Component in Biological Molecules
Pyrrolidines, such as 1-(Pyridin-3-yl)pyrrolidin-3-amine, form a fundamental structural subunit in important biological molecules like heme and chlorophyll. Their unique chemical structure, including extensive electron delocalization, contributes to their aromatic character and lack of basicity, making them significant in various biochemical applications (Anderson & Liu, 2000).
Application in Redox-Annulations
Cyclic amines, including pyrrolidines, can undergo redox-annulations with α,β-unsaturated carbonyl compounds. This process is useful in generating ring-fused pyrrolines, which can be further oxidized to pyrroles or reduced back to pyrrolidines, indicating their versatility in synthetic chemistry (Kang et al., 2015).
Formation of Sterically Hindered Primary Amines
Synthesis of sterically hindered primary amines from 1-(Pyridin-3-yl)pyrrolidin-3-amine analogs has been reported, indicating its utility in creating complex organic compounds with specific spatial configurations. These compounds have potential applications in various fields, including pharmaceuticals and material science (Jirkovsky et al., 1991).
Use in Coordination Chemistry
1-(Pyridin-3-yl)pyrrolidin-3-amine derivatives have been utilized in forming iron(III) complexes. These complexes are studied for their structural characteristics and potential applications in fields like catalysis and material science (Viswanathan et al., 1996).
Safety and Hazards
properties
IUPAC Name |
1-pyridin-3-ylpyrrolidin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c10-8-3-5-12(7-8)9-2-1-4-11-6-9;;/h1-2,4,6,8H,3,5,7,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJISLUDXYKVQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CN=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1258641-38-1 | |
Record name | 1-(pyridin-3-yl)pyrrolidin-3-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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